Trityl candesartan cilexetil synthesis pathway
Trityl candesartan cilexetil synthesis pathway
An In-Depth Technical Guide to the Synthesis of Trityl Candesartan Cilexetil
Introduction
Candesartan cilexetil is a potent, long-acting, and selective angiotensin II type 1 (AT₁) receptor antagonist used in the treatment of hypertension and heart failure.[1] The synthesis of this complex molecule often involves the use of protecting groups to prevent unwanted side reactions. One crucial intermediate in several established synthetic routes is trityl candesartan cilexetil. The trityl (triphenylmethyl) group is employed to protect the acidic tetrazole ring during the esterification step. This guide provides a detailed overview of the core synthesis pathway focusing on the formation of trityl candesartan cilexetil and its subsequent conversion to the final active pharmaceutical ingredient (API), candesartan cilexetil.
Core Synthesis Pathway
The synthesis of candesartan cilexetil via the trityl-protected intermediate can be broadly divided into two principal stages:
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Formation of Trityl Candesartan Cilexetil : This step involves the alkylation of the trityl-protected candesartan with a cilexetil halide.
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Deprotection (Detritylation) : The final step is the removal of the trityl group to yield candesartan cilexetil.
The overall workflow is a strategic process designed to ensure high yield and purity of the final product. The trityl group provides essential protection for the tetrazole moiety, which would otherwise interfere with the esterification process.[2]
Caption: Overall synthesis workflow from Trityl Candesartan to Candesartan Cilexetil.
Synthesis of Trityl Candesartan Cilexetil
The formation of trityl candesartan cilexetil is achieved by reacting trityl candesartan with a cilexetil halide, most commonly cyclohexyl 1-chloroethyl carbonate (cilexetil chloride), in the presence of a base.[3]
Experimental Protocol
Method 1: Alkylation in a Low Boiling Solvent (Acetonitrile) [3]
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Suspend trityl candesartan (2.0 g, 2.93 mmol), cilexetil chloride (1.21 g, 5.86 mmol), and potassium carbonate (0.81 g, 5.86 mmol) in acetonitrile (19 g).
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Stir the suspension at 40°C for approximately 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, remove the acetonitrile under reduced pressure (10 mbar) at 30-35°C.
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To the resulting residue, add water (20 ml) and ethyl acetate (30 ml).
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Separate the aqueous layer and extract it twice more with ethyl acetate (20 ml each).
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Combine the organic layers, wash with brine, dry over sodium sulfate, and evaporate the solvent to yield the crude product.
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Triturate the crude product with hexane (30 ml) at 25-27°C for 3 hours.
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Filter the solids, wash with hexane, and dry under reduced pressure to give cilexetil trityl candesartan.
Method 2: Alkylation with Phase Transfer Catalyst (PTC) [3]
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Prepare a suspension of trityl candesartan (2.0 g, 2.93 mmol), cilexetil chloride (1.21 g, 5.86 mmol), potassium carbonate (1.22 g, 8.83 mmol), and tetrabutylammonium hydrogen sulfate (0.2 g) in toluene (20 ml).
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Stir the mixture at 50-55°C for about 8.5 hours.
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Cool the reaction mixture to room temperature and filter to remove inorganic salts.
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Wash the collected salts with toluene.
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Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain the product.
Quantitative Data Summary: Synthesis of Trityl Candesartan Cilexetil
| Method | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (HPLC, %) | Reference |
| Method 1 | Trityl Candesartan | Cilexetil chloride, K₂CO₃ | Acetonitrile | 40 | 8 | 84.8 | 94.64 | [3] |
| Method 2 | Trityl Candesartan | Cilexetil chloride, K₂CO₃, PTC | Toluene | 50-55 | 8.5 | N/A | N/A | [3] |
Deprotection of Trityl Candesartan Cilexetil
The final step in the synthesis is the cleavage of the trityl protecting group to furnish candesartan cilexetil. This can be accomplished under acidic conditions or by heating in a protic solvent system. The choice of method impacts the purity and yield of the final product, as harsh acidic conditions can sometimes lead to the formation of impurities.[2]
Experimental Protocols
Method 1: Deprotection using Formic Acid [3]
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Dissolve trityl candesartan cilexetil (30.0 g, 0.035 mol) in a mixture of toluene (180 ml) and methanol (180 ml).
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Add formic acid (1.6 g, 0.035 mol) to the solution.
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Heat the solution to reflux for approximately 10 hours, monitoring the reaction by HPLC.
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Once complete, reduce the solution volume by evaporation under reduced pressure (30 mbar) at 55-60°C to obtain a viscous oil.
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Dissolve the oil in a toluene:methanol mixture (65.7g : 7.3 g).
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Stir the solution at 0-5°C to induce crystallization and hold at 2-8°C for 20 hours.
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Collect the precipitated solids by filtration, wash with a cold toluene/methanol mixture, and dry under reduced pressure.
Method 2: Deprotection without Acid (Thermal Cleavage) [3]
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Dissolve trityl candesartan cilexetil (20 g, 23 mmol) in toluene (120 ml) at 60°C.
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Add methanol (120 ml) to the solution.
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Heat the mixture in an oil bath at approximately 75°C to 80°C for about 13 hours.
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Cool the solution to 0-5°C and stir for 2 hours to allow for crystallization.
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Collect the solids by filtration, wash with cold methanol, and dry to yield candesartan cilexetil.
Method 3: Deprotection using Zinc Chloride [4]
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Prepare a mixture of trityl candesartan cilexetil (0.43 g, 0.5 mmol), methanol (15 ml), zinc chloride (0.05 g, 0.37 mmol), and water (0.4 ml).
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Stir the mixture at reflux temperature for 2.5 hours.
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Monitor the reaction by HPLC.
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Upon completion, cool the mixture to room temperature and neutralize to a pH of ~6.1 with a saturated solution of NaHCO₃.
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Evaporate the methanol and add ethyl acetate (15 ml) and water (10 ml) for extraction.
Quantitative Data Summary: Deprotection to Candesartan Cilexetil
| Method | Starting Material | Reagents/Conditions | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Purity (HPLC, %) | Reference |
| Method 1 | Trityl Candesartan Cilexetil | Formic Acid | Toluene, Methanol | Reflux (55-60) | 10 | 78.6 | N/A | [3][5] |
| Method 2 | Trityl Candesartan Cilexetil | Heat (no acid) | Toluene, Methanol | 75-80 | 13 | 88.5 | N/A | [3] |
| Method 3 | Trityl Candesartan Cilexetil | ZnCl₂, Water | Methanol | Reflux | 2.5 | N/A | 75.5 | [4] |
Conclusion
The synthesis involving trityl candesartan cilexetil is a robust and widely documented pathway for producing candesartan cilexetil. The alkylation of trityl candesartan followed by a carefully controlled deprotection step allows for the efficient production of the final API. The choice of reagents and reaction conditions, particularly for the detritylation step, is critical for maximizing yield and achieving the high purity required for pharmaceutical applications. The methods presented here, derived from established literature, offer researchers and drug development professionals a solid foundation for process optimization and scale-up.
References
- 1. Candesartan Cilexetil | Manasa Life Sciences [manasalifesciences.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 4. PROCESS FOR THE PREPARATION OF CANDESARTAN CILEXETIL - Patent 1945629 [data.epo.org]
- 5. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
